molecular formula C22H25N3O4S B3297577 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxy-2,3,5-trimethylbenzene-1-sulfonamide CAS No. 895803-20-0

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxy-2,3,5-trimethylbenzene-1-sulfonamide

Cat. No.: B3297577
CAS No.: 895803-20-0
M. Wt: 427.5 g/mol
InChI Key: NHTCFLVZCNVJTF-UHFFFAOYSA-N
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Description

“N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxy-2,3,5-trimethylbenzene-1-sulfonamide” is a sulfonamide derivative characterized by a pyridazine ring substituted with an ethoxy group at position 6, linked via a phenyl group to a benzene sulfonamide core. The benzene ring is further substituted with a methoxy group at position 4 and methyl groups at positions 2, 3, and 4. Sulfonamides are well-known pharmacophores in medicinal chemistry, often associated with antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxy-2,3,5-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-6-29-21-11-10-19(23-24-21)17-8-7-9-18(13-17)25-30(26,27)20-12-14(2)22(28-5)16(4)15(20)3/h7-13,25H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTCFLVZCNVJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C(=C(C(=C3)C)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxy-2,3,5-trimethylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyridazine ring: This can be achieved through the reaction of appropriate hydrazines with diketones or other suitable precursors under acidic or basic conditions.

    Ethoxylation: Introduction of the ethoxy group can be done using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.

    Sulfonamide formation: The final step involves the reaction of the intermediate with sulfonyl chlorides in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxy-2,3,5-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxy-2,3,5-trimethylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxy-2,3,5-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituent groups on the benzene sulfonamide core and pyridazine ring. Below is a detailed comparison with two closely related derivatives:

Structural and Physicochemical Comparison

Compound Substituents on Benzene Ring Molecular Weight logP logSw (Water Solubility) Key Functional Groups
Target Compound 4-methoxy, 2,3,5-trimethyl ~427.5 (estimated) ~5.0 ~-4.8 Methoxy, methyl, sulfonamide
G619-0131 (N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide) 4-methoxy, 2,5-dimethyl 413.5 4.705 -4.51 Methoxy, methyl, sulfonamide
N-[3-(6-Ethoxy-3-pyridazinyl)phenyl]-4-methyl-3,5-dinitrobenzenesulfonamide 4-methyl, 3,5-dinitro ~437.4 (estimated) ~3.8 ~-5.2 Nitro, methyl, sulfonamide

Key Observations:

  • Substituent Effects: The target compound’s 2,3,5-trimethyl and 4-methoxy substituents enhance lipophilicity (higher logP) compared to G619-0131 (2,5-dimethyl) and the nitro-substituted analog . The nitro-substituted analog exhibits lower logP (due to nitro groups’ electron-withdrawing nature) and reduced solubility compared to methoxy/methyl derivatives.
  • Electronic Properties: Methoxy and methyl groups are electron-donating, enhancing the sulfonamide’s resonance stability and modulating pKa (predicted pKa ~9.7 for the target compound) .

Biological Activity

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxy-2,3,5-trimethylbenzene-1-sulfonamide is a sulfonamide derivative that exhibits a range of biological activities. This compound has garnered attention in recent years for its potential therapeutic applications, particularly in cardiovascular health and as an anti-cancer agent. The following sections summarize the key findings related to its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following components:

  • Sulfonamide Group : This functional group is known for its broad range of biological activities.
  • Pyridazine Ring : The presence of a pyridazine moiety contributes to the compound's pharmacological properties.
  • Methoxy and Trimethyl Substituents : These groups enhance lipophilicity and may influence the compound's interaction with biological targets.

Molecular Formula

The molecular formula of the compound is C19H24N2O4SC_{19}H_{24}N_{2}O_{4}S.

Cardiovascular Effects

Recent studies have explored the impact of sulfonamide derivatives on cardiovascular parameters. For instance, a study using isolated rat heart models demonstrated that certain sulfonamide derivatives can significantly reduce perfusion pressure and coronary resistance. The effects were attributed to calcium channel inhibition, which is critical in regulating cardiac function.

Table 1: Effects of Sulfonamide Derivatives on Perfusion Pressure

Compound NameDose (nM)Effect on Perfusion Pressure
Control-No change
This compound0.001Decrease
4-(2-aminoethyl)-benzenesulfonamide0.001Significant decrease
2-hydrazinocarbonyl-benzenesulfonamide0.001Moderate decrease

This table summarizes the observed effects of various sulfonamide derivatives on perfusion pressure in isolated rat heart models, highlighting the potential cardiovascular benefits of this compound.

Anticancer Properties

In addition to cardiovascular effects, this compound has been investigated for its anticancer properties. Research indicates that compounds with similar structures can inhibit tumor growth by disrupting microtubule dynamics.

Case Study: Inhibition of Tumor Growth

A study published in a peer-reviewed journal demonstrated that sulfonamide derivatives could inhibit cancer cell proliferation in vitro. The mechanism was linked to their ability to bind to tubulin, thereby preventing mitotic spindle formation.

The proposed mechanisms for the biological activity of this compound include:

  • Calcium Channel Inhibition : Reducing calcium influx leads to decreased cardiac workload and improved heart function.
  • Microtubule Disruption : Similar to other known anticancer agents, this compound may interfere with microtubule assembly, leading to apoptosis in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxy-2,3,5-trimethylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxy-2,3,5-trimethylbenzene-1-sulfonamide

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